5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile
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Overview
Description
5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile is an organic compound with the molecular formula C11H12N2O2. It is a derivative of picolinonitrile, where a tetrahydrofuran group is attached to the pyridine ring through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile typically involves the reaction of picolinonitrile with tetrahydrofuran under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the tetrahydrofuran, followed by nucleophilic substitution on the picolinonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The ether linkage and the nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The tetrahydrofuran group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecule .
Comparison with Similar Compounds
Similar Compounds
- **6-((Tetrahydrofuran-3-YL)oxy)methyl)picolinonitrile
- 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
- 3-Hydroxy-4-substituted-picolinonitriles
Uniqueness
5-((Tetrahydrofuran-3-YL)oxy)picolinonitrile is unique due to the presence of the tetrahydrofuran group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and binding interactions compared to other picolinonitrile derivatives .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(oxolan-3-yloxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c11-5-8-1-2-9(6-12-8)14-10-3-4-13-7-10/h1-2,6,10H,3-4,7H2 |
InChI Key |
FDIXZEHKSAXXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CN=C(C=C2)C#N |
Origin of Product |
United States |
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